

Application Notes and Protocols for M351-0056 in Cell Culture

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Compound of Interest

Compound Name: M351-0056

Cat. No.: B11199581

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Introduction

M351-0056 is a novel, low molecular weight compound that functions as a modulator of the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA). [1][2][3] VISTA is a negative checkpoint regulator that plays a crucial role in suppressing T-cell immune responses. By modulating VISTA's activity, **M351-0056** presents a promising therapeutic lead for enhancing VISTA-mediated pathways in the context of autoimmune diseases and inflammation. [1][2] In vitro studies have demonstrated that **M351-0056** can decrease cytokine secretion from peripheral blood mononuclear cells (PBMCs) and human CD4+ T cells, suppress the proliferation of PBMCs, and enhance the conversion of human T cells into Foxp3+ regulatory T cells (Tregs). [3] The mechanism of action is believed to involve the JAK2-STAT2 signaling pathway, as well as the IFN-I and noncanonical NF-κB pathways. [3][4]

This document provides detailed protocols for the preparation and application of **M351-0056** in various cell culture systems, including human PBMCs, CD4+ T cells, and the Jurkat T-cell line.

Compound Information and Properties

Property	Value	Reference
Molecular Weight	Not Available	N/A
Target	V-domain immunoglobulin suppressor of T-cell activation (VISTA)	[1] [2]
Binding Affinity (KD)	12.60 ± 3.84 µM (for human VISTA-extracellular domain)	[1] [3]
Solubility	Soluble in DMSO	[5] [6]

Experimental Protocols

Preparation of M351-0056 Stock Solution

Materials:

- **M351-0056** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Based on the desired stock concentration, calculate the required mass of **M351-0056** and volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of **M351-0056** in DMSO.
- Aseptically weigh the **M351-0056** powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex the solution until the **M351-0056** is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: DMSO can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically $\leq 0.5\%$). It is recommended to run a vehicle control (medium with the same concentration of DMSO as the **M351-0056** treated samples) in all experiments.^[7]

In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (for stimulation)
- **M351-0056** stock solution

Protocol:

- **PBMC Isolation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
- **Cell Culture:** Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- **Cell Seeding:** Seed the PBMCs in a 96-well plate at a density of 1×10^6 cells/mL.
- **Stimulation:** For cytokine secretion and proliferation assays, stimulate the PBMCs with an appropriate agent such as PHA or anti-CD3/anti-CD28 antibodies.

- **M351-0056 Treatment:** Prepare serial dilutions of the **M351-0056** stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Add the diluted **M351-0056** to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest **M351-0056** concentration.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 48-72 hours).
- **Analysis:**
 - **Cytokine Secretion:** Collect the cell culture supernatant and measure the concentration of desired cytokines (e.g., IFN- γ , TNF- α , IL-2) using ELISA or a multiplex bead-based assay.
 - **Cell Proliferation:** Assess cell proliferation using a standard method such as MTS assay, CFSE staining, or [3H]-thymidine incorporation.

Quantitative Data on PBMC Treatment:

Parameter	Cell Type	Treatment Conditions	Observed Effect	Reference
Cytokine Secretion	Human PBMCs	Stimulation with anti-CD3	M351-0056 decreased the secretion of IFN- γ and TNF- α .	[3]
Cell Proliferation	Human PBMCs	Stimulation with anti-CD3	M351-0056 suppressed proliferation.	[3]

In Vitro Treatment of Human CD4+ T Cells

Materials:

- CD4+ T Cell Isolation Kit
- RPMI 1640 medium

- FBS
- Penicillin-Streptomycin solution
- Anti-CD3/anti-CD28 antibodies
- **M351-0056** stock solution

Protocol:

- CD4+ T Cell Isolation: Isolate CD4+ T cells from PBMCs using a CD4+ T cell isolation kit according to the manufacturer's instructions.
- Cell Culture: Culture the purified CD4+ T cells in complete RPMI 1640 medium.
- Cell Seeding: Seed the CD4+ T cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
- Stimulation: Activate the CD4+ T cells with anti-CD3 and anti-CD28 antibodies.
- **M351-0056** Treatment: Add serially diluted **M351-0056** to the wells to achieve the desired final concentrations. Include a vehicle control.
- Incubation: Incubate the plate at 37°C and 5% CO₂ for the required time.
- Analysis:
 - Cytokine Secretion: Analyze the supernatant for cytokine levels (e.g., IL-2).
 - Cell Proliferation: Measure cell proliferation using a suitable assay.

Quantitative Data on CD4+ T Cell Treatment:

Parameter	Cell Type	Treatment Conditions	Observed Effect	Reference
Cytokine Secretion	Human CD4+ T cells	Stimulation with anti-CD3/anti-CD28	M351-0056 decreased cytokine production.	[3]

In Vitro Treatment of Jurkat Cells

Materials:

- Jurkat cells
- RPMI 1640 medium
- FBS
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA)
- **M351-0056** stock solution

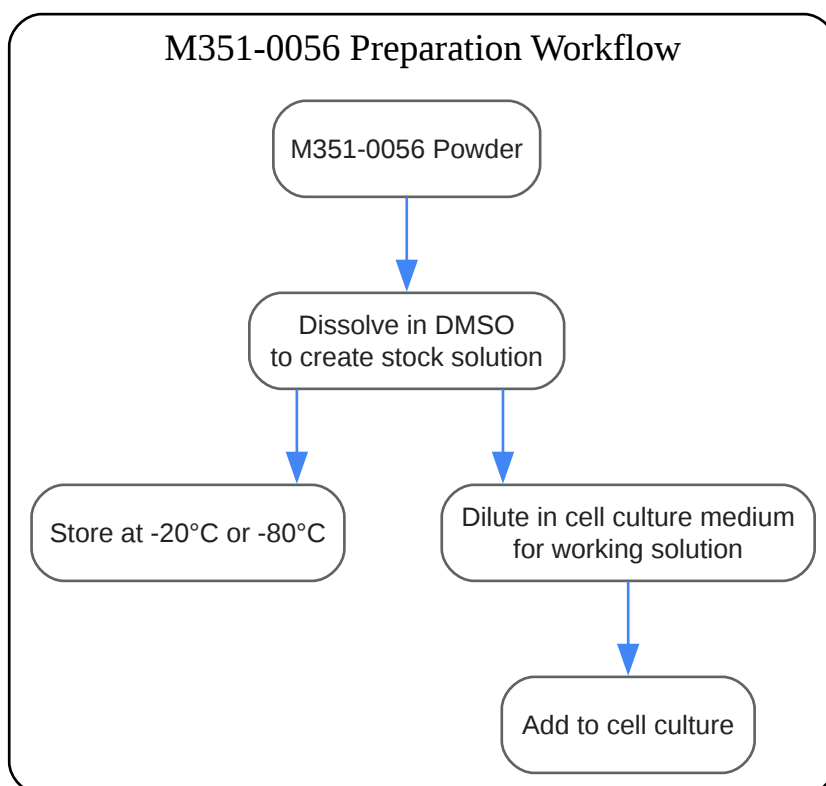
Protocol:

- Cell Culture: Maintain Jurkat cells in complete RPMI 1640 medium.
- Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2×10^5 cells/mL.
- Stimulation: Stimulate the Jurkat cells with PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL).
- **M351-0056** Treatment: Add **M351-0056** at final concentrations of 25 µM and 50 µM.[3]
Include a vehicle control.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Analysis: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit.

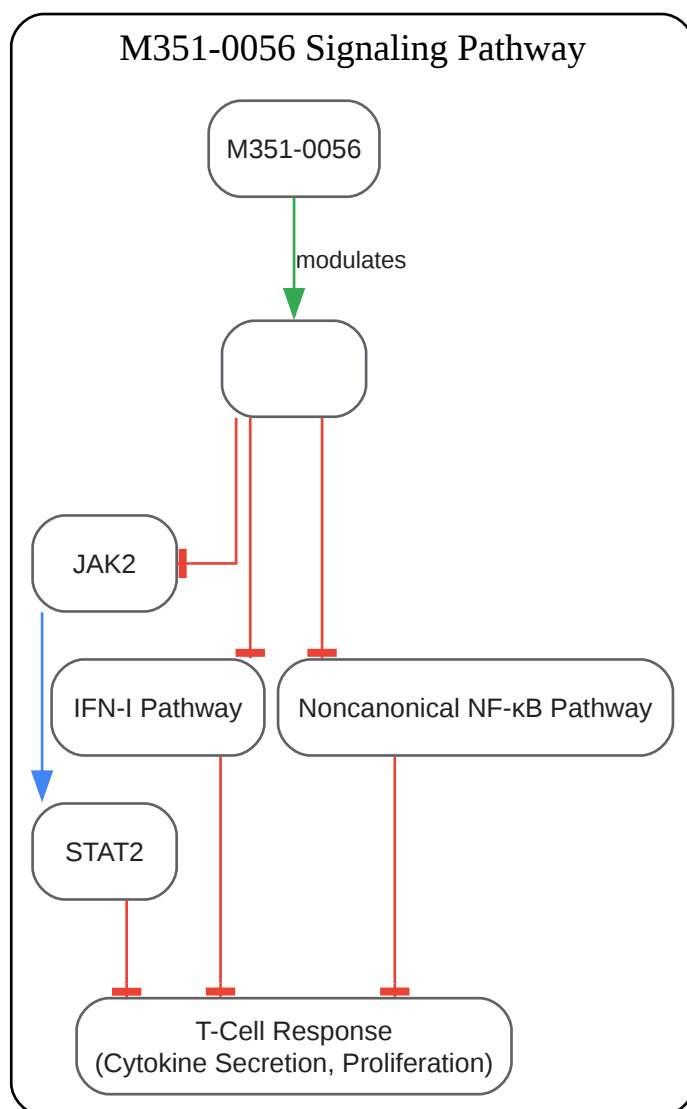
Quantitative Data on Jurkat Cell Treatment:

Parameter	Cell Type	M351-0056 Concentration	Observed Effect	Reference
IL-2 Secretion	Jurkat Cells	25 μ M	Dose-dependent inhibition of IL-2 production.	[3]
IL-2 Secretion	Jurkat Cells	50 μ M	Dose-dependent inhibition of IL-2 production.	[3]

Signaling Pathway and Experimental Workflow Diagrams

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Caption: Workflow for preparing **M351-0056** for cell culture experiments.



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Caption: Proposed signaling pathway of **M351-0056** through VISTA modulation.

Safety Precautions

- When handling **M351-0056** powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

- DMSO is readily absorbed through the skin. Wear appropriate gloves (e.g., nitrile gloves) and avoid direct contact with the skin.[8]
- Consult the Safety Data Sheet (SDS) for **M351-0056** for complete safety and handling information.

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